molecular formula C21H18ClNO3S B2589428 Ethyl 2-(2-chloroacetylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate CAS No. 314245-21-1

Ethyl 2-(2-chloroacetylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate

Cat. No. B2589428
CAS RN: 314245-21-1
M. Wt: 399.89
InChI Key: VTZGHPYDNRYEFU-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloroacetylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate, also known as CCT or Compound 25, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CCT belongs to the class of thiophene-based compounds, which have been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloroacetylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer growth and inflammation. Ethyl 2-(2-chloroacetylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to induce apoptosis and cell cycle arrest in cancer cells, and Ethyl 2-(2-chloroacetylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate may exert its anticancer effects through this mechanism. Additionally, Ethyl 2-(2-chloroacetylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate has been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
Ethyl 2-(2-chloroacetylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate has been found to have various biochemical and physiological effects in vitro and in animal models. In cancer cells, Ethyl 2-(2-chloroacetylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate has been shown to induce apoptosis and cell cycle arrest, as well as inhibit the migration and invasion of cancer cells. In animal models of inflammation, Ethyl 2-(2-chloroacetylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate has been found to reduce the production of inflammatory cytokines and chemokines, as well as decrease the infiltration of immune cells into inflamed tissues. Additionally, Ethyl 2-(2-chloroacetylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate has been found to exhibit antimicrobial activity against various bacterial strains, including MRSA.

Advantages and Limitations for Lab Experiments

Ethyl 2-(2-chloroacetylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate has several advantages as a research tool, including its synthetic accessibility, high purity, and potent biological activity. However, there are also some limitations to its use in lab experiments. Ethyl 2-(2-chloroacetylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate is a relatively new compound, and its full range of biological activities and mechanisms of action are not yet fully understood. Additionally, Ethyl 2-(2-chloroacetylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate may have off-target effects on other cellular pathways, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on Ethyl 2-(2-chloroacetylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate. One area of interest is the development of Ethyl 2-(2-chloroacetylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate analogs with improved biological activity and specificity. Additionally, further studies are needed to fully elucidate the mechanisms of action of Ethyl 2-(2-chloroacetylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate, and to identify potential therapeutic applications in other fields of medicine. Finally, the development of Ethyl 2-(2-chloroacetylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate-based drug delivery systems may improve the efficacy and specificity of the compound in vivo.

Synthesis Methods

Ethyl 2-(2-chloroacetylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate can be synthesized through a multi-step process starting from commercially available reagents. The synthesis involves the reaction of 2-chloroacetyl chloride with 4-phenylthiophen-2-amine, followed by esterification with ethyl 3-mercaptopropionate and subsequent oxidation to yield the final product. The synthesis of Ethyl 2-(2-chloroacetylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

Ethyl 2-(2-chloroacetylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate has been studied for its potential therapeutic applications in various fields of medicine. In cancer research, Ethyl 2-(2-chloroacetylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate has been found to inhibit the growth of cancer cells in vitro and in vivo, through the induction of apoptosis and cell cycle arrest. Ethyl 2-(2-chloroacetylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines in vitro and in animal models. Additionally, Ethyl 2-(2-chloroacetylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate has been found to exhibit antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-4-(4-phenylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO3S/c1-2-26-21(25)19-17(13-27-20(19)23-18(24)12-22)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZGHPYDNRYEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-chloroacetylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate

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